molecular formula C53H80O2 B1678516 Plastoquinone CAS No. 4299-57-4

Plastoquinone

Cat. No. B1678516
CAS RN: 4299-57-4
M. Wt: 749.2 g/mol
InChI Key: FKUYMLZIRPABFK-IQSNHBBHSA-N
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Description

Plastoquinone (PQ) is a terpenoid-quinone molecule involved in the electron transport chain in the light-dependent reactions of photosynthesis . The most common form of plastoquinone, known as PQ-A or PQ-9, is a 2,3-dimethyl-1,4-benzoquinone molecule with a side chain of nine isoprenyl units .


Synthesis Analysis

Plastoquinone synthesis is a complex process. A marine representative of the Gammaproteobacteria produces 3,3’,5,5-tetrabromo-2,2-biphenyldiol (4-BP), which inhibits diverse phytoplankton by inhibiting plastoquinone synthesis . The gene cluster responsible for 4-BP synthesis contains genes encoding chorismate lyase, flavin-dependent halogenase, and cytochrome P450 .


Molecular Structure Analysis

The molecular structure of plastoquinone involves a distinct dynamic behavior in the presence of plastoquinol, which causes disruption of the interactions seen in the PSII–plastoquinone complex and leads to the “squeezing out” of plastoquinol from the binding pocket .


Chemical Reactions Analysis

In the photosystem II (PSII) of oxygenic photosynthetic organisms, the reaction center (RC) core mediates the light-induced electron transfer leading to water splitting and production of reduced plastoquinone molecules . The reduction of plastoquinone to plastoquinol lowers PSII affinity for the latter and leads to its release .


Physical And Chemical Properties Analysis

Plastoquinone is a highly hydrophobic molecule that is soluble in organic solvents and insoluble in aqueous solution . It has a chemical formula of C53H80O2 and a molar mass of 749.221 g·mol−1 .

Scientific Research Applications

Antioxidant Protection in Living Organisms

Plastoquinone serves as a potent antioxidant, particularly in the lipid membranes of cells. It plays a crucial role in protecting cell components from oxidative damage caused by reactive oxygen species (ROS). This protection is vital for maintaining the integrity of cellular functions and preventing diseases associated with oxidative stress, such as cancer and Alzheimer’s disease .

Regulation of Reactive Oxygen Species

In both animal and plant tissues, Plastoquinone acts as a regulator of ROS levels. By modulating the balance between ROS production and neutralization, it helps prevent the destructive effects of these highly reactive molecules, which can lead to enzyme dysfunction, nucleic acid oxidation, and lipid peroxidation .

Membrane Antioxidant in Phototrophic Organisms

Plastoquinone’s lipid-soluble nature makes it an excellent membrane antioxidant for phototrophic organisms. It safeguards the hydrophobic zones of cells, such as lipid membranes, against oxidative damage, ensuring the health and functionality of these vital structures .

Therapeutic Potential in Cancer Treatment

Research has shown that Plastoquinone and its analogs exhibit potential as anticancer agents. Specifically, studies on colorectal cancer cell lines have demonstrated the antiproliferative activity of Plastoquinone derivatives, highlighting their promise in cancer therapy .

Application in Biochemical Research

The properties of Plastoquinone, such as its ability to quench fluorescence, make it a valuable tool in biochemical research. For example, it can be used to estimate the rate of lateral diffusion in membrane models, aiding in the study of membrane dynamics and protein interactions .

Mechanism of Action

Target of Action

Plastoquinone (PQ) is an essential component of photosynthesis, functioning as an electron transporter in the electron transport chain of oxygenic photosynthesis . It primarily targets the Photosystem II (PSII) of oxygenic photosynthetic organisms . The reaction center (RC) core of PSII mediates the light-induced electron transfer leading to water splitting and production of reduced plastoquinone molecules .

Mode of Action

The interaction of Plastoquinone with its targets involves a series of complex processes. Light-induced charge separation within the RC leads to the oxidation of P680 (a chlorophyll a molecule) to form the cationic radical P680 ·+ and the release of an electron that travels across the membrane to the primary quinone electron acceptor, plastoquinone Q A (PQ A) . The reduced PQ A, anchored to the D2 protein, transfers electrons to the secondary acceptor, plastoquinone B (PQ B). In turn, the mobile PQ B bound to the D1 subunit accepts two electrons and undergoes protonation to plastoquinol (PQH2) .

Biochemical Pathways

Plastoquinone plays a crucial role in various functional and metabolic processes, such as light acclimation, biosynthesis of metabolites, and gene expression . It is involved in photophosphorylation located in chloroplast thylakoids . The biosynthetic pathways and enzymes involved in the production of PQ-9 and tocopherols in plants have been clarified with genetic, genomic, and biochemical studies .

Result of Action

Plastoquinone has multiple functions, acting as an antioxidant that scavenges reactive oxygen species and mitigates lipid peroxidation in planta, supplementing the photoprotection provided by β-carotene in photosystem II and tocopherols in the thylakoid lipid phase . It also plays a role in the biosynthesis of chloroplast metabolites .

Action Environment

The distribution of Plastoquinone is modulated dynamically by various regulatory enzymes as a function of the environmental conditions . It is partitioned in the chloroplast between thylakoids, plastoglobules, and envelopes . Its biosynthesis requires tight environmental control and active exchange of this compound between the thylakoid membranes and the plastoglobules .

Safety and Hazards

According to the Safety Data Sheet, plastoquinone is classified under acute toxicity, oral (Category 4), H302 . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended .

Future Directions

The design of novel medicinal compounds based on plastoquinone is a relevant and promising direction of modern science . The results of the application of ubiquinone and plastoquinone derivatives as membrane antioxidants and regulators of the level of reactive oxygen species in tissues are promising .

properties

IUPAC Name

2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUYMLZIRPABFK-IQSNHBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893791
Record name Plastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plastoquinone

CAS RN

4299-57-4
Record name Plastoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plastoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plastoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLASTOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAC30J69CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of plastoquinone?

A1: Plastoquinone A has the molecular formula C53H80O2 and a molecular weight of 748.5 g/mol. []

Q2: Does plastoquinone have any specific spectroscopic properties?

A2: Plastoquinone exhibits characteristic UV absorption spectra. Its redox changes can be monitored through absorbance changes in the UV region, particularly at 265 nm. [, ]

Q3: What is the primary function of plastoquinone in photosynthesis?

A3: Plastoquinone acts as a mobile electron carrier within the thylakoid membrane of chloroplasts. It shuttles electrons from Photosystem II (PSII) to the cytochrome b6f complex. [, ]

Q4: How does plastoquinone interact with Photosystem II?

A4: Plastoquinone molecules bind to specific sites within PSII, namely the QB site. After accepting two electrons from PSII, plastoquinone is reduced to plastohydroquinone (PQH2), taking up two protons from the stroma. [, , ]

Q5: What happens to plastohydroquinone after it leaves Photosystem II?

A5: PQH2 diffuses through the thylakoid membrane to the cytochrome b6f complex, where it donates its electrons to the cytochrome f and releases protons into the thylakoid lumen. [, ]

Q6: What is the significance of plastoquinone's role in proton translocation?

A6: The coupled electron and proton transfer by plastoquinone contributes to the formation of a proton gradient across the thylakoid membrane. This gradient is essential for ATP synthesis, providing the energy for various cellular processes. [, , ]

Q7: Are there any other roles of plastoquinone in photosynthesis besides electron transport?

A7: Research suggests that plastoquinone may be involved in the Mehler reaction, where it participates in the reduction of oxygen to superoxide anion radicals and the subsequent reduction of superoxide to hydrogen peroxide. []

Q8: How is plastoquinone synthesized in plants?

A8: The biosynthesis of plastoquinone involves several steps, starting from the precursor molecule homogentisic acid. The process occurs within the chloroplast and utilizes mevalonic acid for the formation of its prenyl side chain. [, , ]

Q9: Is plastoquinone synthesis regulated?

A9: The biosynthesis of plastoquinone is influenced by light exposure. Etiolated tissues have lower levels of plastoquinone compared to green tissues. Upon illumination, the levels of plastoquinone increase, coinciding with the formation of the thylakoid membrane. [, ]

Q10: How does plastoquinone contribute to the regulation of gene expression in chloroplasts?

A10: The redox state of the plastoquinone pool can act as a signal for regulating the transcription of chloroplast genes. Studies have shown that changes in plastoquinone redox state affect the transcription of the psaB gene, which encodes a subunit of photosystem I. []

Q11: How do certain herbicides interact with plastoquinone?

A11: Some herbicides, like DCMU, act by binding to the QB site in PSII, thereby blocking the binding and function of plastoquinone. This disrupts electron transport and inhibits photosynthesis. [, ]

Q12: Can the effects of such herbicides be reversed?

A12: In some cases, the inhibitory effects of herbicides like isoxaflutole and pyrazolate, which disrupt plastoquinone biosynthesis, can be reversed by adding exogenous plastoquinone derivatives to the system. []

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